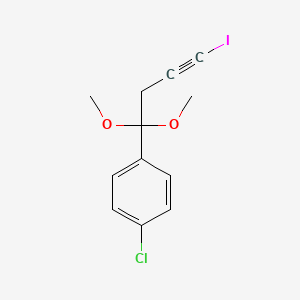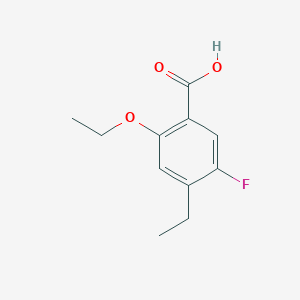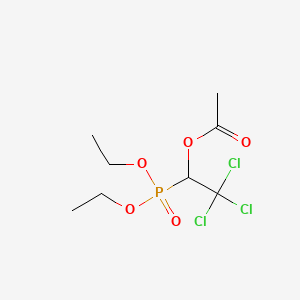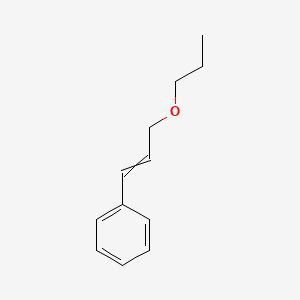
1-(3-Methylhexadecanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylhexadecanoyl)pyrrolidine is a chemical compound with the molecular formula C21H41NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylhexadecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-methylhexadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylhexadecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylhexadecanoyl)pyrrolidine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: 1-(3-Methylhexadecanoyl)pyrrolidine is unique due to its long aliphatic chain and specific acylation pattern, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
56630-57-0 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
3-methyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)19-21(23)22-17-14-15-18-22/h20H,3-19H2,1-2H3 |
InChI-Schlüssel |
IAPSXGIEAWSVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)CC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)



![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)



![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)



